molecular formula C25H31FN2O4 B5109459 1-(3-fluorobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate

1-(3-fluorobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate

Cat. No. B5109459
M. Wt: 442.5 g/mol
InChI Key: QAHXWPREPHJNGF-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate (abbreviated as 3-F-4-PCP-PIP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 3-F-4-PCP-PIP is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a N-methyl-D-aspartate (NMDA) receptor antagonist. These mechanisms of action suggest that the compound may have potential as a treatment for various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-F-4-PCP-PIP has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and analgesic effects. The compound has also been shown to decrease the activity of NMDA receptors, which may contribute to its antipsychotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-F-4-PCP-PIP in lab experiments is its potential as a selective serotonin reuptake inhibitor and NMDA receptor antagonist. This makes it a valuable tool for studying the mechanisms of various neurological disorders. However, one limitation of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of the compound.

Future Directions

There are several future directions for research on 3-F-4-PCP-PIP. One potential direction is to investigate its potential as a treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an analgesic and antidepressant agent. Further research is also needed to determine the safe dosage and potential side effects of the compound.
Conclusion:
In conclusion, 1-(3-fluorobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate (3-F-4-PCP-PIP) is a chemical compound that has potential applications in the field of medicinal chemistry. Its potential as a selective serotonin reuptake inhibitor and NMDA receptor antagonist make it a valuable tool for studying the mechanisms of various neurological disorders. However, further research is needed to determine the safe dosage and potential side effects of the compound.

Synthesis Methods

The synthesis of 3-F-4-PCP-PIP involves the reaction of 3-fluorobenzyl chloride with 4-phenylcyclohexylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to obtain the oxalate salt form of the compound. The purity and yield of the synthesized compound can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

3-F-4-PCP-PIP has shown potential in various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an antidepressant, analgesic, and antipsychotic agent. The compound has also been investigated for its potential to treat various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2.C2H2O4/c24-22-8-4-5-19(17-22)18-25-13-15-26(16-14-25)23-11-9-21(10-12-23)20-6-2-1-3-7-20;3-1(4)2(5)6/h1-8,17,21,23H,9-16,18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHXWPREPHJNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC(=CC=C4)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid

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